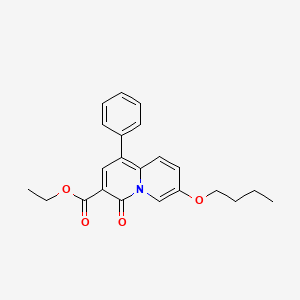
4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester
Vue d'ensemble
Description
4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core, a carboxylic acid group, a butoxy substituent, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinolizine derivative with a carboxylic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine-4,7-dione derivatives, while reduction can produce quinolizine-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar quinolizine core but differ in their substituents and functional groups.
Quinolizine-4,7-dione derivatives: These derivatives have different oxidation states compared to the parent compound.
Quinolizine-3-carboxylic acid derivatives: These compounds have variations in the carboxylic acid group and other substituents.
Uniqueness: 4H-Quinolizine-3-carboxylic acid, 7-butoxy-4-oxo-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its butoxy and ethyl ester groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
101192-78-3 |
|---|---|
Formule moléculaire |
C22H23NO4 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 7-butoxy-4-oxo-1-phenylquinolizine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-5-13-27-17-11-12-20-18(16-9-7-6-8-10-16)14-19(22(25)26-4-2)21(24)23(20)15-17/h6-12,14-15H,3-5,13H2,1-2H3 |
Clé InChI |
NGWXVBOMSLTNCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CN2C(=C(C=C(C2=O)C(=O)OCC)C3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8580916.png)

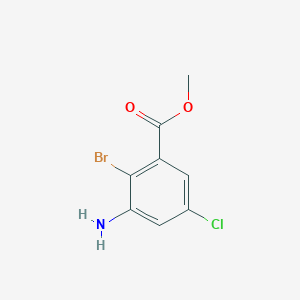
![Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate](/img/structure/B8580955.png)
![6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide](/img/structure/B8580957.png)


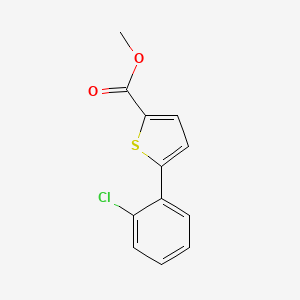
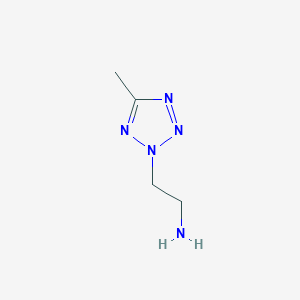

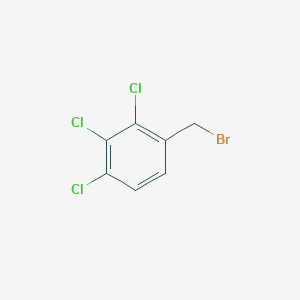
![N-[N-benzyloxycarbonyl-L-prolyl]morpholine](/img/structure/B8581022.png)

